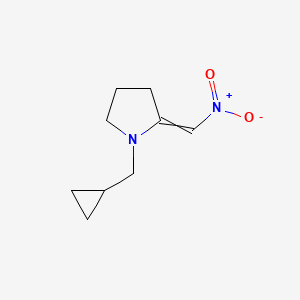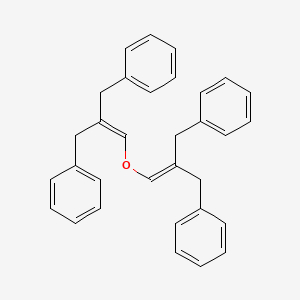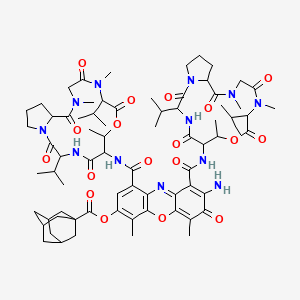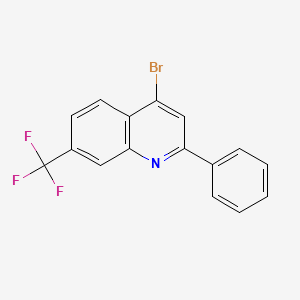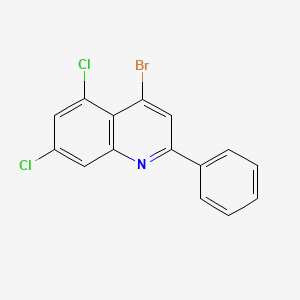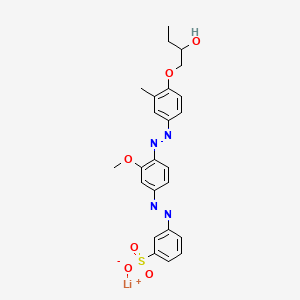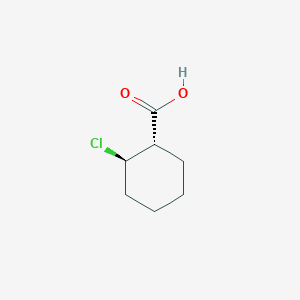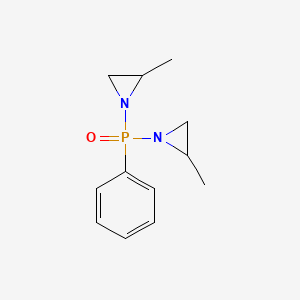
Diisocyanatodimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisocyanatodimethylsilane is a chemical compound with the molecular formula C₄H₆N₂O₂Si. It is characterized by the presence of two isocyanate groups attached to a silicon atom, making it a unique organosilicon compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisocyanatodimethylsilane can be synthesized through the reaction of dimethylchlorosilane with phosgene and ammonia. The reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH₃)₂SiCl₂+COCl₂+NH₃→(CH₃)₂Si(NCO)₂+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the toxic and reactive intermediates. The process requires stringent safety measures to prevent exposure to hazardous chemicals such as phosgene .
Analyse Chemischer Reaktionen
Types of Reactions
Diisocyanatodimethylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form dimethylsilanediol and carbon dioxide.
Polymerization: Can react with diols or diamines to form polyurethanes or polyureas.
Substitution: The isocyanate groups can be substituted with other nucleophiles such as alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Polymerization: Requires catalysts such as dibutyltin dilaurate and is conducted at elevated temperatures.
Substitution: Involves nucleophiles like alcohols or amines under mild conditions.
Major Products
Hydrolysis: Produces dimethylsilanediol and carbon dioxide.
Polymerization: Forms polyurethanes or polyureas.
Substitution: Yields carbamates or ureas depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diisocyanatodimethylsilane has several applications in scientific research:
Polymer Chemistry: Used as a building block for synthesizing polyurethanes and polyureas with unique properties.
Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical devices due to its reactivity and ability to form stable polymers
Wirkmechanismus
The mechanism of action of diisocyanatodimethylsilane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as water, alcohols, and amines, leading to the formation of various products. The molecular targets include hydroxyl and amino groups in other molecules, facilitating the formation of urethane or urea linkages. This reactivity is harnessed in polymerization reactions to create materials with desired properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes.
Isophorone diisocyanate (IPDI): Another aliphatic diisocyanate with applications in coatings and elastomers.
Methylenediphenyl diisocyanate (MDI): An aromatic diisocyanate widely used in the production of rigid foams and elastomers.
Toluene diisocyanate (TDI): An aromatic diisocyanate used in flexible foams and coatings
Uniqueness
Diisocyanatodimethylsilane is unique due to its silicon backbone, which imparts distinct properties compared to other diisocyanates. The presence of silicon can enhance the thermal stability and flexibility of the resulting polymers, making it valuable for specific applications in materials science and engineering .
Eigenschaften
CAS-Nummer |
5587-62-2 |
|---|---|
Molekularformel |
C4H6N2O2Si |
Molekulargewicht |
142.19 g/mol |
IUPAC-Name |
diisocyanato(dimethyl)silane |
InChI |
InChI=1S/C4H6N2O2Si/c1-9(2,5-3-7)6-4-8/h1-2H3 |
InChI-Schlüssel |
ICFCQEJDICSLOV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



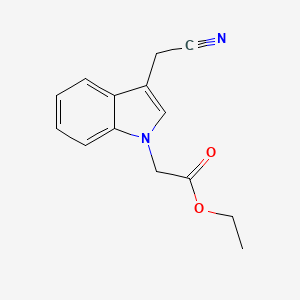
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
